molecular formula C28H52O2 B14276320 Octacosa-5,9-dienoic acid CAS No. 129596-74-3

Octacosa-5,9-dienoic acid

Cat. No.: B14276320
CAS No.: 129596-74-3
M. Wt: 420.7 g/mol
InChI Key: SQYBLVIRHDYEKI-UHFFFAOYSA-N
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Description

Octacosa-5,9-dienoic acid is a long-chain unsaturated fatty acid characterized by the presence of two double bonds at the 5th and 9th positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octacosa-5,9-dienoic acid typically involves the stereoselective cross-cyclomagnesiation reaction of terminal aliphatic and oxygen-containing 1,2-dienes with Grignard reagents in the presence of a Cp2TiCl2 catalyst . This method yields the desired dienoic acid with high selectivity and efficiency.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned catalytic processes. The scalability of these methods ensures the production of significant quantities of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions: Octacosa-5,9-dienoic acid undergoes several types of chemical reactions, including:

    Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.

    Reduction: Hydrogenation can reduce the double bonds to yield saturated fatty acids.

    Substitution: The double bonds can participate in addition reactions with halogens or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogen gas (H2) in the presence of a palladium (Pd) catalyst is typically used for hydrogenation.

    Substitution: Halogenation reactions often use bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed:

    Oxidation: Epoxides, diols

    Reduction: Saturated fatty acids

    Substitution: Halogenated derivatives

Scientific Research Applications

Mechanism of Action

The mechanism by which octacosa-5,9-dienoic acid exerts its effects involves the inhibition of topoisomerase enzymes. These enzymes play a crucial role in DNA replication and transcription by altering the topological state of DNA. This compound stabilizes the DNA-topoisomerase complex, preventing the re-ligation of DNA strands and ultimately leading to cell death . This mechanism is particularly relevant in the context of anticancer research.

Comparison with Similar Compounds

Octacosa-5,9-dienoic acid can be compared with other dienoic acids, such as:

The uniqueness of this compound lies in its long carbon chain and specific positioning of double bonds, which confer distinct chemical and biological properties.

Properties

CAS No.

129596-74-3

Molecular Formula

C28H52O2

Molecular Weight

420.7 g/mol

IUPAC Name

octacosa-5,9-dienoic acid

InChI

InChI=1S/C28H52O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30/h19-20,23-24H,2-18,21-22,25-27H2,1H3,(H,29,30)

InChI Key

SQYBLVIRHDYEKI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC=CCCC=CCCCC(=O)O

Origin of Product

United States

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